

A Comparative Analysis of Bremelanotide and PT-141 for Sexual Dysfunction

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Compound of Interest

Compound Name: *Bremelanotide*

Cat. No.: *B069708*

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An Objective Guide for Researchers and Drug Development Professionals

Bremelanotide, marketed under the brand name Vyleesi, and its investigational designation PT-141, represent a novel approach to treating sexual dysfunction. Unlike phosphodiesterase type 5 (PDE5) inhibitors that target the vascular system, this synthetic peptide analog of alpha-melanocyte-stimulating hormone (α -MSH) acts on the central nervous system to modulate sexual desire and arousal. This guide provides a comprehensive comparative analysis of **Bremelanotide** and PT-141, focusing on their mechanism of action, clinical efficacy, pharmacokinetic profiles, and experimental protocols, with a clear distinction between the now-discontinued intranasal formulation and the FDA-approved subcutaneous injection.

Executive Summary

Bremelanotide and PT-141 are chemically identical. The distinction primarily lies in their developmental history and approved formulation. Early clinical trials investigated an intranasal formulation of PT-141 for both male and female sexual dysfunction. However, concerns over variable absorption and adverse effects, such as increased blood pressure, led to the discontinuation of this delivery method.^{[1][2][3]} The subsequent development focused on a subcutaneous injection, which demonstrated a more predictable pharmacokinetic profile and a favorable safety and efficacy balance, ultimately leading to the FDA approval of **Bremelanotide** (Vyleesi) for hypoactive sexual desire disorder (HSDD) in premenopausal women.^{[1][4]}

Mechanism of Action: A Central Nervous System Approach

Bremelanotide/PT-141 is a melanocortin receptor agonist with a high affinity for the melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R), which are found in the central nervous system. Its mechanism of action is distinct from that of PDE5 inhibitors. Instead of directly inducing vasodilation, it is thought to modulate the neural pathways that govern sexual arousal and desire.

Activation of MC4R in the hypothalamus is believed to trigger a cascade of downstream signaling. This includes the release of dopamine, a neurotransmitter strongly associated with motivation, pleasure, and reward, in key brain regions like the medial preoptic area. By enhancing these dopaminergic pathways, **Bremelanotide** may increase sexual desire and responsiveness to sexual cues. There is also evidence to suggest it modulates serotonin levels, which can have an inhibitory effect on sexual desire.

Bremelanotide's primary signaling cascade.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of **Bremelanotide**/PT-141 has been evaluated in both men with erectile dysfunction (ED) and women with HSDD. The most robust data comes from the Phase 3 RECONNECT studies, which assessed the subcutaneous formulation of **Bremelanotide** in premenopausal women.

Bremelanotide for Hypoactive Sexual Desire Disorder (HSDD) in Premenopausal Women

The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-controlled trials. The primary efficacy endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress due to low sexual desire).

Efficacy Endpoint	Study 301 (Bremelanotide vs. Placebo)	Study 302 (Bremelanotide vs. Placebo)	Integrated Studies (Bremelanotide vs. Placebo)
Change in FSFI-D Score	0.30 (p<0.001)	0.42 (p<0.001)	0.35 (p<0.001)
Change in FSDS-DAO Item 13 Score	-0.37 (p<0.001)	-0.29 (p=0.005)	-0.33 (p<0.001)

Data from the RECONNECT studies.

PT-141 for Erectile Dysfunction (ED) in Men

Earlier studies with the intranasal formulation of PT-141 showed promise in men with ED, including those who did not respond to sildenafil (Viagra). One study found that approximately 33.5% of men on intranasal PT-141 (10 mg) achieved a positive clinical response (erections sufficient for intercourse) compared to only 8.5% on placebo. Another study showed that co-administration of intranasal PT-141 with sildenafil significantly increased the duration of erectile activity compared to sildenafil alone.

Study Population	Intervention	Outcome
Men with ED non-responsive to sildenafil	Intranasal PT-141 (10 mg) vs. Placebo	33.5% positive clinical response vs. 8.5% (p=0.03)
Men with ED	Intranasal PT-141 (7.5 or 10 mg) + Sildenafil (50 or 100 mg) vs. Sildenafil alone	5.3-fold increase in duration of erectile activity

Data from studies on intranasal PT-141 in men with ED.

Pharmacokinetic Profiles: Subcutaneous vs. Intranasal

The route of administration significantly impacts the pharmacokinetic profile of **Bremelanotide**/PT-141. The subcutaneous formulation provides more consistent and

predictable plasma concentrations, which is believed to contribute to its improved safety profile compared to the intranasal spray.

Pharmacokinetic Parameter	Subcutaneous Bremelanotide (1.75 mg)	Intranasal PT-141
Bioavailability	~100%	Variable
Tmax (Time to Peak Plasma Concentration)	~1.0 hour (range: 0.5-1.0 hours)	~0.50 hours
Cmax (Peak Plasma Concentration)	72.8 ng/mL	Dose-dependent increase
Half-life (t _{1/2})	~2.7 hours (range: 1.9-4.0 hours)	~1.85 to 2.09 hours

Experimental Protocols

RECONNECT Phase 3 Trials for HSDD

Objective: To evaluate the efficacy and safety of subcutaneous **Bremelanotide** 1.75 mg in premenopausal women with HSDD.

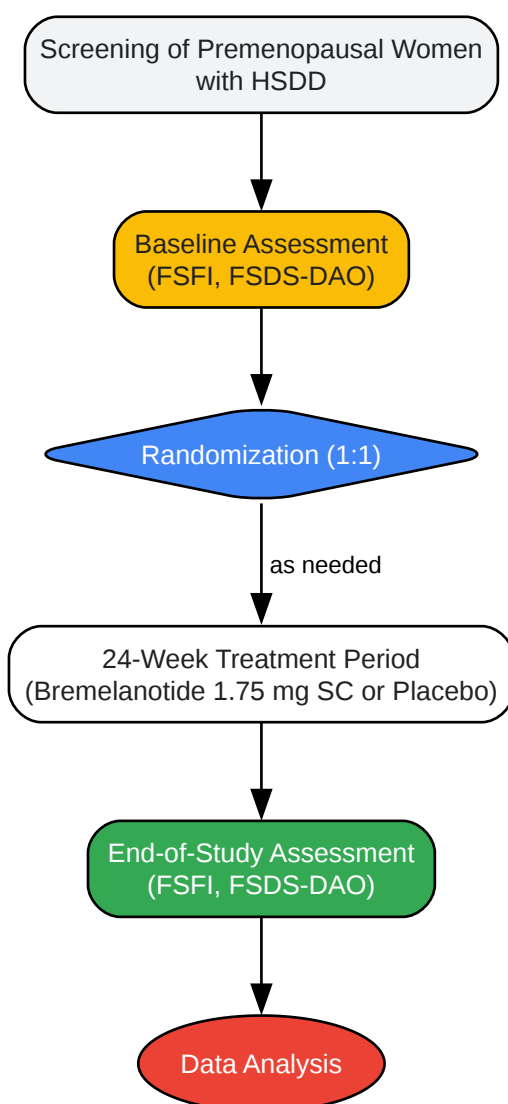
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.

Participant Population: Premenopausal women with a diagnosis of generalized, acquired HSDD for at least 6 months. Key inclusion criteria included being in a stable, monogamous relationship for at least 6 months and being willing to attempt sexual activity at least once a month.

Intervention: Participants were randomized 1:1 to receive either **Bremelanotide** (1.75 mg) or a placebo, self-administered subcutaneously via an auto-injector as needed, approximately 45 minutes before anticipated sexual activity. Dosing was limited to no more than one dose in a 24-hour period and no more than eight doses per month.

Efficacy Assessment:

- Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of female sexual function (desire, arousal, lubrication, orgasm, satisfaction, and pain) over the past 4 weeks. Scores for each domain are calculated, and a total score is derived, with higher scores indicating better sexual function.
- Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A patient-reported outcome measure used to assess the level of distress associated with sexual dysfunction. Item 13 specifically measures distress due to low sexual desire on a scale from 0 (never) to 4 (always).



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